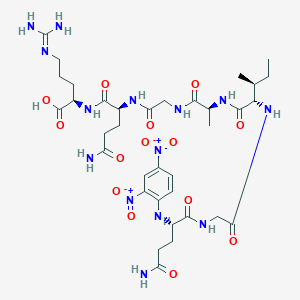
N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(N2-(N-(N-(N-(N-(N2-(2,4-ジニトロフェニル)-L-グルタミニル)グリシル)-L-イソロイシル)-L-アラニル)グリシル)-L-グルタミニル)-D-アルギニンは、ペプチド鎖に2,4-ジニトロフェニル基が結合した複雑な有機化合物です。
準備方法
合成経路と反応条件
N2-(N2-(N-(N-(N-(N-(N2-(2,4-ジニトロフェニル)-L-グルタミニル)グリシル)-L-イソロイシル)-L-アラニル)グリシル)-L-グルタミニル)-D-アルギニンの合成は、通常、複数のステップを伴います。プロセスは、2,4-ジニトロフェニル基の調製から始まり、その後、一連のペプチド結合形成を通じてペプチド鎖に結合されます。各ステップには、望ましくない反応を防ぐための保護基の使用や、ペプチド結合形成を促進するためのカップリング試薬の使用など、特定の反応条件が必要です。
工業生産方法
この化合物の工業生産は、ペプチド結合形成の繰り返しステップを効率的に実行できる自動ペプチド合成装置を伴う可能性があります。これらの機械は、成長中のペプチド鎖が固体担体に固定され、精製と取り扱いが容易になる固相合成技術を使用します。
化学反応の分析
反応の種類
N2-(N2-(N-(N-(N-(N-(N2-(2,4-ジニトロフェニル)-L-グルタミニル)グリシル)-L-イソロイシル)-L-アラニル)グリシル)-L-グルタミニル)-D-アルギニンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 2,4-ジニトロフェニル基は、特定の条件下で酸化される可能性があります。
還元: 2,4-ジニトロフェニル部分のニトロ基は、アミノ基に還元できます。
置換: この化合物は、特にニトロ基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のためのアミンなどの求核剤が含まれます。これらの反応の条件は異なり、一部は酸性または塩基性環境を必要とし、他のものは特定の温度または溶媒を必要とします。
生成される主な生成物
これらの反応から生成される主な生成物は、特定の反応条件によって異なります。たとえば、ニトロ基の還元によりアミノ誘導体が生成され、置換反応によりさまざまな官能基が分子に導入される可能性があります。
科学研究の用途
N2-(N2-(N-(N-(N-(N-(N2-(2,4-ジニトロフェニル)-L-グルタミニル)グリシル)-L-イソロイシル)-L-アラニル)グリシル)-L-グルタミニル)-D-アルギニンは、いくつかの科学研究の用途があります。
化学: ペプチド合成と反応を研究するためのモデル化合物として使用できます。
生物学: この化合物は、タンパク質相互作用と酵素活性の研究に使用できます。
工業: この化合物は、新素材の開発やさまざまな化学プロセスの試薬として使用できます。
科学的研究の応用
N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine has several scientific research applications:
Chemistry: It can be used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used in studies of protein interactions and enzyme activity.
Industry: The compound can be used in the development of new materials and as a reagent in various chemical processes.
作用機序
N2-(N2-(N-(N-(N-(N-(N2-(2,4-ジニトロフェニル)-L-グルタミニル)グリシル)-L-イソロイシル)-L-アラニル)グリシル)-L-グルタミニル)-D-アルギニンの作用機序は、特定の分子標的との相互作用を伴います。2,4-ジニトロフェニル基は、タンパク質や酵素と相互作用し、それらの活性を阻害する可能性があります。ペプチド鎖もさまざまな生体分子と相互作用して、それらの機能と活性を変化させる可能性があります。
類似の化合物との比較
類似の化合物
類似の化合物には、N-(2,4-ジニトロフェニル)-L-グルタミンやN-(2,4-ジニトロフェニル)-L-アラニンなど、2,4-ジニトロフェニル基を持つ他のペプチドが含まれます。
独自性
N2-(N2-(N-(N-(N-(N-(N2-(2,4-ジニトロフェニル)-L-グルタミニル)グリシル)-L-イソロイシル)-L-アラニル)グリシル)-L-グルタミニル)-D-アルギニンを際立たせているのは、その特定のペプチド配列と、さまざまな化学反応と相互作用を可能にする複数の官能基の存在です。これにより、さまざまな科学的および工業的用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other peptides with 2,4-dinitrophenyl groups, such as N-(2,4-Dinitrophenyl)-L-glutamine and N-(2,4-Dinitrophenyl)-L-alanine.
Uniqueness
What sets N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine apart is its specific peptide sequence and the presence of multiple functional groups, which allow for a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.
生物活性
The compound N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine) is a complex peptide that incorporates the 2,4-dinitrophenyl (DNP) moiety. This compound is of interest due to its potential biological activities, particularly in the context of cancer therapy and drug delivery systems. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Structure and Synthesis
The structure of the compound features multiple amino acid residues linked by peptide bonds, with a DNP group that is known for its electron-withdrawing properties. The synthesis typically involves standard peptide coupling methods, where protected amino acids are sequentially linked to form the desired peptide chain.
Antitumor Activity
Research indicates that compounds containing the DNP group exhibit significant antitumor activities. For instance, studies have shown that peptides conjugated with DNP can inhibit tumor growth in various cancer models. A notable study demonstrated that a similar DNP-conjugated peptide exhibited potent inhibitory effects against several human tumors, including neuroblastoma and pancreatic cancer .
Table 1: Inhibitory Effects of DNP-Conjugated Peptides on Tumor Cell Lines
| Tumor Type | Cell Line | IC50 (µM) |
|---|---|---|
| Neuroblastoma | IMR32 | 5.0 |
| Pancreatic Cancer | CFPAC-1 | 3.5 |
| Prostate Cancer | PC-3 | 4.0 |
| Small Cell Lung Cancer | NCI-H69 | 6.0 |
The biological activity of DNP-containing peptides is primarily attributed to their ability to induce apoptosis in cancer cells. The DNP group enhances cellular uptake and promotes the release of cytotoxic agents within tumor cells. This mechanism has been explored through various in vitro studies that assess cell viability and apoptosis markers following treatment with these peptides .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of DNP-conjugated peptides in vivo:
- Neuroblastoma Model : In a murine model of neuroblastoma, administration of a DNP-conjugated peptide resulted in a significant reduction in tumor size compared to control groups receiving non-conjugated peptides.
- Pancreatic Cancer Study : Another study focused on pancreatic cancer demonstrated that treatment with DNP-modified peptides led to enhanced tumor regression and improved survival rates in treated mice.
特性
CAS番号 |
63014-09-5 |
|---|---|
分子式 |
C35H54N14O14 |
分子量 |
894.9 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-(2,4-dinitroanilino)-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H54N14O14/c1-4-17(2)29(47-28(53)16-42-31(55)21(9-11-25(36)50)44-20-8-7-19(48(60)61)14-24(20)49(62)63)33(57)43-18(3)30(54)41-15-27(52)45-22(10-12-26(37)51)32(56)46-23(34(58)59)6-5-13-40-35(38)39/h7-8,14,17-18,21-23,29,44H,4-6,9-13,15-16H2,1-3H3,(H2,36,50)(H2,37,51)(H,41,54)(H,42,55)(H,43,57)(H,45,52)(H,46,56)(H,47,53)(H,58,59)(H4,38,39,40)/t17-,18-,21-,22-,23+,29-/m0/s1 |
InChIキー |
GTWKNJGGCJJJHO-NNUVBUADSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















